1-(4,5,6,7-tetrahydro-2H-indazol-4-yl)methanaminedihydrochloride
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Overview
Description
1-(4,5,6,7-tetrahydro-2H-indazol-4-yl)methanaminedihydrochloride is a chemical compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds known for their diverse biological activities
Preparation Methods
The synthesis of 1-(4,5,6,7-tetrahydro-2H-indazol-4-yl)methanaminedihydrochloride typically involves several steps:
Starting Material: The synthesis begins with the preparation of the indazole core.
Nucleophilic Substitution: The bromine atom in the resulting compound is substituted with an azide group using sodium azide in an acetone-water mixture.
Reduction and Functionalization: The azide group is then reduced, and further functionalization steps are performed to obtain the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4,5,6,7-tetrahydro-2H-indazol-4-yl)methanaminedihydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4,5,6,7-tetrahydro-2H-indazol-4-yl)methanaminedihydrochloride has several scientific research applications:
Medicinal Chemistry: It is being explored as a potential inhibitor for various enzymes and receptors, including SARS-CoV-2 main protease (Mpro).
Biological Activity: The compound has shown antimicrobial, analgesic, and anti-inflammatory activities.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4,5,6,7-tetrahydro-2H-indazol-4-yl)methanaminedihydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(4,5,6,7-tetrahydro-2H-indazol-4-yl)methanaminedihydrochloride can be compared with other indazole derivatives:
4,5,6,7-tetrahydro-2H-indazole hydrazide derivatives: These compounds have shown insecticidal activity and are used as insect growth regulators.
1,5,6,7-tetrahydro-4H-indazol-4-one: This compound is known for its inhibitory activity against human neutrophil elastase (HNE) and is being explored for therapeutic applications in inflammatory diseases.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C8H15Cl2N3 |
---|---|
Molecular Weight |
224.13 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazol-4-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c9-4-6-2-1-3-8-7(6)5-10-11-8;;/h5-6H,1-4,9H2,(H,10,11);2*1H |
InChI Key |
BJPKGEIKNJJITR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)NN=C2)CN.Cl.Cl |
Origin of Product |
United States |
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